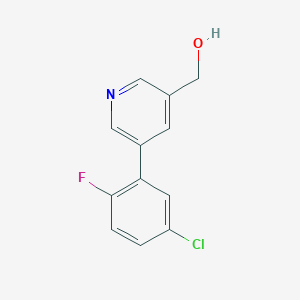

(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol

Description

(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol (CAS: 1346692-06-5) is a heteroaromatic compound featuring a pyridine core substituted with a hydroxymethyl group at position 3 and a 5-chloro-2-fluorophenyl group at position 4. Its molecular formula is C₁₂H₈ClFNO, with a molecular weight of 251.65 g/mol. The compound’s structure combines electron-withdrawing (chloro, fluoro) and hydrophilic (hydroxymethyl) groups, making it a candidate for pharmaceutical research, particularly in enzyme inhibition and receptor targeting .

Properties

CAS No. |

1346692-13-4 |

|---|---|

Molecular Formula |

C12H9ClFNO |

Molecular Weight |

237.66 g/mol |

IUPAC Name |

[5-(5-chloro-2-fluorophenyl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C12H9ClFNO/c13-10-1-2-12(14)11(4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2 |

InChI Key |

HBDSQLMRDMHMAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CN=CC(=C2)CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted pyridine and phenyl precursors.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, with continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in biochemical assays to study enzyme kinetics and interactions.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity, while the methanol group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Derivatives and Substituent Effects

The pharmacological and physicochemical properties of pyridine-based methanol derivatives are highly influenced by substituents on the phenyl ring and the pyridine core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Related Compounds

Key Findings from Comparative Studies

Electron-Withdrawing Substituents: The 5-chloro-2-fluorophenyl group in the target compound enhances electrophilic reactivity compared to non-fluorinated analogs like [5-(3-chlorophenyl)pyridin-3-yl]methanol. The trifluoromethyl group in CAS 887974-00-7 introduces stronger electron-withdrawing effects, which may stabilize charge-transfer interactions in material science applications .

Hydrogen-Bonding Capacity: The hydroxymethyl group in all analogs enables hydrogen bonding, critical for binding to biological targets.

Synthetic Pathways: Derivatives like A-4 (5-(cyclopent-2-en-1-ylthio)-4-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)methanol () are synthesized via nucleophilic substitution using p-toluenesulfonic acid, a method applicable to the target compound. The presence of halogens may necessitate protective-group strategies during synthesis .

Pharmacological Relevance :

- The pyridazinyl derivative (CAS 1346687-42-0) demonstrates enzyme inhibition, suggesting that the target compound’s chloro-fluoro substitution could enhance specificity toward similar targets .

Biological Activity

The compound (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol is an aromatic alcohol characterized by a pyridine ring with halogenated phenyl substituents. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol is , with a molecular weight of 239.67 g/mol. The presence of the hydroxymethyl group (-CH2OH) attached to the nitrogen of the pyridine ring enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol exhibit significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Compounds with halogen substitutions often show enhanced antimicrobial properties due to increased lipophilicity and bioavailability, which facilitate interaction with microbial membranes .

- Anticancer Potential : The structural characteristics of this compound suggest it may interact with enzymes and receptors involved in cancer pathways, potentially leading to anticancer effects .

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications in various diseases .

The mechanisms through which (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol exerts its biological effects include:

- Binding Affinity : Interaction studies have shown that this compound may bind to various biological targets, influencing their activity and potentially leading to therapeutic effects .

- Substrate Activity : In biological systems, it may act as either a substrate or an inhibitor in enzymatic reactions, contributing to its pharmacological profile .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol, a comparison with structurally similar compounds is useful. The following table summarizes key features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-fluorobenzaldehyde | Contains chloro and fluoro substituents | Antimicrobial properties |

| Pyridin-3-ol | Hydroxymethyl group on pyridine | Anticancer activity |

| 4-(Chloromethyl)phenol | Aromatic alcohol structure | Antimicrobial effects |

The unique combination of chlorinated and fluorinated substituents in (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol may enhance its biological activity compared to other similar compounds without these modifications .

Case Studies

Several studies have highlighted the potential therapeutic applications of compounds related to (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol:

- Anticancer Studies : Research has demonstrated that related pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can lead to enhanced anticancer properties .

- Antimicrobial Testing : In vitro assays have shown that halogenated phenolic compounds possess strong antimicrobial activity against both gram-positive and gram-negative bacteria, indicating a promising area for further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.